Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with multiple functional groups. Key structural elements include:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon linked via a carbonylamino-methyl group to the triazole ring. This group enhances metabolic stability and may influence receptor binding .
- Sulfanyl-acetate ester: A thioether bridge connects the triazole to an ethyl acetate group, which may improve solubility and serve as a prodrug moiety .
The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or substitution reactions on preformed triazole rings, as seen in analogous derivatives . Structural characterization via techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (e.g., $^{13}\text{C}$ NMR, ESI-MS) confirms its identity .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)14-34-24-29-28-21(30(24)20-6-4-5-19(26)15(20)2)13-27-23(32)25-10-16-7-17(11-25)9-18(8-16)12-25/h4-6,16-18H,3,7-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIPOUVYLHEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a synthetic compound that integrates a unique combination of structural features, including an adamantane moiety and a triazole ring. These characteristics contribute to its biological activity, particularly in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole ring through cyclization reactions involving thiosemicarbazides and carbonyl compounds. The adamantane moiety is introduced via acylation or amination reactions, followed by esterification to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the triazole ring is often associated with antifungal activity, while the adamantane structure may enhance membrane permeability and bioavailability.
Table 1: Biological Activity Overview
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Adamantane moiety, triazole ring | Antimicrobial |
| Ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | Triazole ring, sulfanyl group | Antimicrobial |
| 5-{[(4-phenyl-4H-1,2,4-triazole-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole | Multiple triazole rings | Antimicrobial |
Studies have shown that compounds similar to Ethyl 2-[...]-acetate can effectively inhibit certain enzymes involved in disease pathways. For instance, triazole derivatives are known to interact with fungal enzymes such as lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in pathogens. The adamantane structure enhances the compound's lipophilicity and membrane permeability compared to other triazole derivatives. This property allows for better penetration into bacterial and fungal cells.
Case Studies
Several studies have explored the efficacy of similar compounds against a range of microbial pathogens:
- In Vitro Studies : In vitro testing has demonstrated that analogs of Ethyl 2-[...]-acetate show potent activity against various strains of bacteria and fungi. For example, studies have reported significant inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Animal Models : Animal model studies have indicated that compounds with similar structures exhibit reduced infection rates when administered prophylactically against bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological applications. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The adamantane group in the target compound increases hydrophobicity compared to derivatives with methoxy or polar sulfanyl groups (e.g., ’s compound) .
- Solubility : The ethyl acetate ester improves aqueous solubility relative to adamantane-containing analogs without ester groups .
- Stability : The adamantane moiety and chloro-methylphenyl group may confer resistance to metabolic degradation compared to phenyl-substituted analogs .
Pharmacological Potential
- Target Compound : While direct activity data are unavailable, adamantane-triazole hybrids are explored for antiviral, anticancer, and antimicrobial applications . The chloro-methylphenyl group may enhance binding to hydrophobic enzyme pockets .
- Analogues: Compound 13 () and related structures lack halogenation, which is critical for bioactivity in many drug classes (e.g., fluoroquinolones). ’s compound showed chemotherapeutic promise in preliminary studies .
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | Hydrazine, EtOH, 80°C, 12 hr | 65 | 92 |
| Adamantane Conjugation | Adamantoyl chloride, DCM, 0°C | 78 | 95 |
| Esterification | Ethyl chloroacetate, THF, 60°C | 71 | 97 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Substituent | Antifungal MIC (µg/mL) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 3-Chloro-2-methylphenyl | 4.0 | 0.12 | 3.5 |
| 4-Fluorophenyl | 8.0 | 0.35 | 2.8 |
| 2-Ethyl-6-methylphenyl | 2.5 | 0.08 | 4.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
